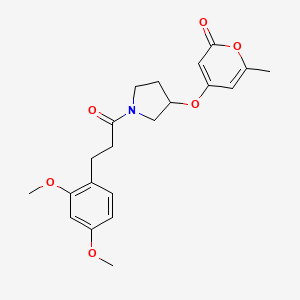
Acide 5-(trifluorométhyl)-1H-imidazole-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring.
Applications De Recherche Scientifique
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of imidazole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst . The reaction conditions often include the use of visible light to drive the photoredox catalysis process .
Industrial Production Methods
Industrial production of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid may involve large-scale trifluoromethylation reactions using specialized equipment to ensure efficient and safe handling of reactive intermediates. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(trifluoromethyl)-2-formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Uniqueness
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is unique due to its imidazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-3(10-2)4(11)12/h1H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUPOZUVYNZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2455412.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)




![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)

![3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide](/img/structure/B2455428.png)


![ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2455432.png)
